N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Overview
Description
N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allylphenoxy)propyl]dimethylamine oxalate is 309.15762283 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Acids in Rhizosphere Processes
Organic acids, including oxalate, play significant roles in the rhizosphere, impacting nutrient acquisition, metal detoxification, and pathogen interactions. These processes are crucial for understanding plant-environment interactions and could be relevant in studies involving "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" in an agricultural context (Jones, 1998).
Transition Metal Oxalates in Energy Storage
Transition metal oxalates, including compounds structurally related to oxalate, are explored for their potential in energy storage materials. This research area might include the study of "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" for its electrochemical properties and applications in batteries or supercapacitors (Yeoh, Armer, & Lowe, 2018).
Environmental Fate and Degradation
Understanding the environmental degradation and fate of complex organic compounds is essential for assessing their impact. Research in this domain can provide insights into how compounds like "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" interact with environmental factors and biodegrade, potentially informing pollution control and remediation efforts (Ying, Williams, & Kookana, 2002).
Catalysis and Chemical Synthesis
Compounds featuring oxalate groups or related structures are often studied for their catalytic properties. Research into catalysis can explore how "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" might facilitate chemical reactions, including polymerization, esterification, or other key synthetic processes. This is crucial for developing new materials and chemicals with varied applications (Baranowski, Bahmanpour, & Kröcher, 2017).
Antioxidant and Biological Activity
The study of antioxidants and their mechanisms is significant for pharmaceutical and nutraceutical applications. While specific research on "[3-(2-allylphenoxy)propyl]dimethylamine oxalate" was not found, exploring the antioxidant capacity and biological effects of structurally similar compounds could provide valuable insights into potential health benefits or therapeutic uses (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
N,N-dimethyl-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.C2H2O4/c1-4-8-13-9-5-6-10-14(13)16-12-7-11-15(2)3;3-1(4)2(5)6/h4-6,9-10H,1,7-8,11-12H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKYTUMMPAKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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